molecular formula C24H27N3O2 B11410469 2-(8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)-N-(4-methylphenyl)acetamide

2-(8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)-N-(4-methylphenyl)acetamide

Cat. No.: B11410469
M. Wt: 389.5 g/mol
InChI Key: JYFTUQGCEQECKN-UHFFFAOYSA-N
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Description

2-(8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[45]dec-3-en-1-yl)-N-(4-methylphenyl)acetamide is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and subsequent functionalization to introduce the desired substituents.

    Formation of the Spirocyclic Core: This step often involves a cyclization reaction, where a linear precursor undergoes intramolecular cyclization to form the spirocyclic structure. Common reagents for this step include strong acids or bases to facilitate the cyclization.

    Functionalization: After forming the spirocyclic core, various functional groups are introduced through reactions such as acylation, alkylation, or oxidation. These reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety.

Chemical Reactions Analysis

Types of Reactions

2-(8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-oxo-3-phenyl-1,3-thiazolan-2-yliden)malononitrile
  • 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid
  • 8-azabicyclo[3.2.1]octane derivatives

Uniqueness

2-(8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[45]dec-3-en-1-yl)-N-(4-methylphenyl)acetamide is unique due to its spirocyclic structure, which imparts specific chemical and biological properties

Properties

Molecular Formula

C24H27N3O2

Molecular Weight

389.5 g/mol

IUPAC Name

2-(8-methyl-3-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-4-yl)-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C24H27N3O2/c1-17-8-10-20(11-9-17)25-21(28)16-27-23(29)22(19-6-4-3-5-7-19)26-24(27)14-12-18(2)13-15-24/h3-11,18H,12-16H2,1-2H3,(H,25,28)

InChI Key

JYFTUQGCEQECKN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)N=C(C(=O)N2CC(=O)NC3=CC=C(C=C3)C)C4=CC=CC=C4

Origin of Product

United States

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